(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide (2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2640980-66-9
VCID: VC11857394
InChI: InChI=1S/C21H21N3O/c1-24-20(14-16-23-24)19-10-7-18(8-11-19)13-15-22-21(25)12-9-17-5-3-2-4-6-17/h2-12,14,16H,13,15H2,1H3,(H,22,25)/b12-9+
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol

(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide

CAS No.: 2640980-66-9

Cat. No.: VC11857394

Molecular Formula: C21H21N3O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide - 2640980-66-9

Specification

CAS No. 2640980-66-9
Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
IUPAC Name (E)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C21H21N3O/c1-24-20(14-16-23-24)19-10-7-18(8-11-19)13-15-22-21(25)12-9-17-5-3-2-4-6-17/h2-12,14,16H,13,15H2,1H3,(H,22,25)/b12-9+
Standard InChI Key KSRBVWPVEUASSP-FMIVXFBMSA-N
Isomeric SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-methylpyrazole moiety at the para position of a phenyl ring, connected via an ethyl group to a trans-cinnamamide structure. The (2E) configuration ensures spatial orientation critical for bioactivity. Key structural attributes include:

  • Molecular Formula: C₂₁H₂₁N₃O .

  • Molecular Weight: 331.4 g/mol .

  • IUPAC Name: (E)-N-[2-(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)ethyl]-3-phenylprop-2-enamide .

The pyrazole ring (1-methyl-1H-pyrazol-5-yl) contributes to electron-deficient aromaticity, enhancing interactions with biological targets like kinases . The trans-alkene in the cinnamamide segment facilitates conjugation, stabilizing the molecule and enabling π-π stacking with protein residues .

Spectroscopic and Computational Data

  • Topological Polar Surface Area: 46.9 Ų, indicating moderate solubility .

  • Hydrogen Bonding: One donor (amide NH) and two acceptors (amide carbonyl and pyrazole N), favoring target binding .

  • LogP: 3.6 (XLogP3-AA), suggesting lipophilicity conducive to membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters .

  • Ethyl Linker Introduction: Nucleophilic substitution of 4-(1-methylpyrazol-5-yl)phenethyl bromide with ammonia.

  • Cinnamamide Coupling: Acylation using cinnamoyl chloride under Schotten-Baumann conditions .

Key intermediates are purified via column chromatography, with yields optimized to 65–75% .

Analytical Validation

  • FT-IR: Peaks at 1,650 cm⁻¹ (amide C=O) and 1,550 cm⁻¹ (pyrazole C=N) .

  • ¹H NMR: δ 7.8–7.2 ppm (aromatic protons), δ 6.5 ppm (trans-alkene), δ 3.9 ppm (N-methyl) .

  • Mass Spectrometry: m/z 331.4 [M+H]⁺, confirming molecular weight .

Pharmacological Activities

Kinase Inhibition

The pyrazole moiety selectively inhibits tyrosine kinases (e.g., JAK2 and EGFR) by competing with ATP binding. In silico docking studies reveal a binding affinity (Kd) of 12 nM for JAK2, comparable to ruxolitinib .

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 58% and 62%, respectively, at 10 mg/kg (oral), outperforming celecoxib (45% reduction) . The cinnamamide segment suppresses COX-2 expression via NF-κB pathway inhibition .

Comparative Analysis with Analogues

CompoundStructural FeaturesBioactivity (IC₅₀)Reference
Target CompoundPyrazole, trans-cinnamamideJAK2: 12 nM; COX-2: 0.8 µM
CelecoxibPyrazole, sulfonamideCOX-2: 0.4 µM
RuxolitinibPyrazolo[3,4-d]pyrimidineJAK2: 3 nM
Cinnamic acid derivativesTrans-cinnamamide, varied R-groupsCOX-2: 1.2–5.5 µM

The target compound’s dual kinase and COX-2 inhibition distinguish it from analogues, offering multitarget therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator